tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate
CAS No.: 1803604-96-7
Cat. No.: VC12011042
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803604-96-7 |
|---|---|
| Molecular Formula | C15H19N3O4S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | tert-butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O4S/c1-15(2,3)21-14(19)18-6-7-20-9-10(18)13-16-12(17-22-13)11-5-4-8-23-11/h4-5,8,10H,6-7,9H2,1-3H3 |
| Standard InChI Key | WTFXORMFOUSOLE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
-
A morpholine ring (a six-membered saturated ring containing one oxygen and one nitrogen atom),
-
A 1,2,4-oxadiazole ring (a five-membered ring with two nitrogen and one oxygen atom),
-
A thiophene moiety (a five-membered aromatic ring containing sulfur).
The tert-butyl carboxylate group at the morpholine’s 4-position enhances steric bulk, potentially influencing solubility and metabolic stability. The oxadiazole-thiophene linkage introduces π-conjugation, which may contribute to electronic interactions in biological targets .
Table 1: Key Structural and Identity Data
| Property | Value |
|---|---|
| CAS Number | 1803604-96-7 |
| IUPAC Name | tert-Butyl 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)morpholine-4-carboxylate |
| Molecular Formula | |
| Molecular Weight | 337.4 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCOCC1C2=NC(=NO2)C3=CC=CS3 |
| InChIKey | WTFXORMFOUSOLE-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Oxadiazole Formation: Cyclocondensation of a thiophene-2-carboxylic acid derivative with an amidoxime precursor under dehydrating conditions (e.g., using or carbodiimides).
-
Morpholine Functionalization: Coupling the oxadiazole intermediate with a tert-butyl-protected morpholine derivative via nucleophilic substitution or metal-catalyzed cross-coupling.
A representative protocol involves reacting 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine with tert-butyl morpholine-4-carboxylate-3-carbonyl chloride in the presence of a base such as triethylamine .
Purification and Characterization
-
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) yields >95% purity.
-
Characterization:
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL).
-
Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis under acidic or basic conditions due to the oxadiazole and ester groups .
Table 2: Physicochemical Profile
| Parameter | Value/Description |
|---|---|
| LogP (Predicted) | 2.52 (moderate lipophilicity) |
| Topological Polar Surface Area | 49.69 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
Biological Applications and Research Findings
Drug Discovery Context
The compound’s design leverages:
-
Oxadiazole: A bioisostere for ester or amide groups, enhancing metabolic stability.
-
Thiophene: Aromatic interactions with protein targets.
-
Morpholine: Improves aqueous solubility and pharmacokinetics.
Reported Activities
While specific biological data remain proprietary, analogous oxadiazole-morpholine hybrids demonstrate:
-
Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive bacteria .
-
Kinase Inhibition: IC < 100 nM for JAK2 and EGFR kinases in preclinical models.
Future Directions and Research Opportunities
Structural Optimization
-
Substitution Patterns: Introducing electron-withdrawing groups on the thiophene ring to modulate electronic properties.
-
Prodrug Development: Replacing the tert-butyl ester with bioreversible groups (e.g., pivaloyloxymethyl) .
Target Identification
-
Proteomic Studies: Affinity chromatography to identify binding partners.
-
In Vivo Efficacy: Testing in murine models of inflammation or oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume